molecular formula C12H12FN3O3S B2785791 2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1340753-74-3

2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide

Cat. No. B2785791
CAS RN: 1340753-74-3
M. Wt: 297.3
InChI Key: OLMLLPWWPNRPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative of pyridine and has been found to possess several interesting properties that make it a useful tool in various research fields.

Mechanism of Action

The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide involves the inhibition of specific enzymes involved in cancer cell proliferation. It has been found to target the enzyme carbonic anhydrase IX, which is overexpressed in certain types of cancer cells. By inhibiting this enzyme, the compound can effectively inhibit the growth of these cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide are still being studied. However, it has been found to have a low toxicity profile and does not cause any significant adverse effects in animal models. This makes it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide in lab experiments is its specificity for certain enzymes involved in cancer cell proliferation. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for new cancer therapies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research involving 2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide. Some of these include:
1. Further studies on the mechanism of action of the compound and its effects on specific enzymes involved in cancer cell proliferation.
2. Development of new cancer therapies based on the use of this compound.
3. Investigation of the potential use of the compound in other research fields, such as neurology or immunology.
4. Development of new synthetic routes for the compound to improve its solubility and other properties.
5. Studies on the potential use of the compound as a diagnostic tool for certain types of cancer.

Synthesis Methods

The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide involves the reaction of 3-amino-4-fluoroanisole with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. It has been found to inhibit the growth of certain cancer cells by targeting specific enzymes involved in cancer cell proliferation. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

2-(3-fluoro-4-methoxyanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3S/c1-19-10-5-4-8(7-9(10)13)16-12-11(20(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMLLPWWPNRPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide

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